molecular formula C12H16BFN2O4 B7957345 4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957345
M. Wt: 282.08 g/mol
InChI Key: YOAVGEGTGXKQBZ-UHFFFAOYSA-N
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Description

4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a fluorine atom, a nitro group, and a boronic ester moiety. These functional groups confer distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions. The boronic ester group allows it to undergo transmetalation with palladium complexes, facilitating cross-coupling reactions. The nitro and fluorine groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-Fluoro-5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other boronic acid derivatives, such as:

These compounds share similar boronic ester groups but differ in their substituents, which can affect their reactivity and applications. The presence of the fluorine and nitro groups in this compound makes it unique, offering distinct advantages in certain chemical reactions and applications.

Properties

IUPAC Name

4-fluoro-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16(17)18)6-9(7)15/h5-6H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAVGEGTGXKQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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